Cas no 2355086-03-0 (3-(Methylsulfanylmethyl)cyclobutan-1-ol)

3-(Methylsulfanylmethyl)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2460749-89-5
- (1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol
- 2757961-61-6
- EN300-37340933
- (1r,3r)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol
- EN300-7348783
- 2355086-03-0
- EN300-26981107
- 3-[(methylsulfanyl)methyl]cyclobutan-1-ol
- 3-(Methylsulfanylmethyl)cyclobutan-1-ol
-
- Inchi: 1S/C6H12OS/c1-8-4-5-2-6(7)3-5/h5-7H,2-4H2,1H3
- InChI Key: AXGMXVWSKJFEAB-UHFFFAOYSA-N
- SMILES: S(C)CC1CC(C1)O
Computed Properties
- Exact Mass: 132.06088618g/mol
- Monoisotopic Mass: 132.06088618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 68.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 45.5Ų
3-(Methylsulfanylmethyl)cyclobutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7348783-1.0g |
3-[(methylsulfanyl)methyl]cyclobutan-1-ol |
2355086-03-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-11 | |
Enamine | EN300-7348783-5.0g |
3-[(methylsulfanyl)methyl]cyclobutan-1-ol |
2355086-03-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-11 | |
Enamine | EN300-7348783-0.1g |
3-[(methylsulfanyl)methyl]cyclobutan-1-ol |
2355086-03-0 | 95.0% | 0.1g |
$366.0 | 2025-03-11 | |
Aaron | AR0292U1-1g |
3-[(methylsulfanyl)methyl]cyclobutan-1-ol,Mixtureofdiastereomers |
2355086-03-0 | 95% | 1g |
$1479.00 | 2025-02-17 | |
Aaron | AR0292U1-250mg |
3-[(methylsulfanyl)methyl]cyclobutan-1-ol,Mixtureofdiastereomers |
2355086-03-0 | 95% | 250mg |
$746.00 | 2025-02-17 | |
Aaron | AR0292U1-500mg |
3-[(methylsulfanyl)methyl]cyclobutan-1-ol,Mixtureofdiastereomers |
2355086-03-0 | 95% | 500mg |
$1158.00 | 2025-02-17 | |
Aaron | AR0292U1-5g |
3-[(methylsulfanyl)methyl]cyclobutan-1-ol,Mixtureofdiastereomers |
2355086-03-0 | 95% | 5g |
$4240.00 | 2025-02-17 | |
Enamine | EN300-7348783-2.5g |
3-[(methylsulfanyl)methyl]cyclobutan-1-ol |
2355086-03-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-11 | |
Enamine | EN300-7348783-0.25g |
3-[(methylsulfanyl)methyl]cyclobutan-1-ol |
2355086-03-0 | 95.0% | 0.25g |
$524.0 | 2025-03-11 | |
Enamine | EN300-7348783-0.05g |
3-[(methylsulfanyl)methyl]cyclobutan-1-ol |
2355086-03-0 | 95.0% | 0.05g |
$245.0 | 2025-03-11 |
3-(Methylsulfanylmethyl)cyclobutan-1-ol Related Literature
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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2. Book reviews
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
Additional information on 3-(Methylsulfanylmethyl)cyclobutan-1-ol
Introduction to 3-(Methylsulfanylmethyl)cyclobutan-1-ol (CAS No. 2355086-03-0)
3-(Methylsulfanylmethyl)cyclobutan-1-ol, identified by the chemical compound identifier CAS No. 2355086-03-0, is a significant molecule in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the cyclobutanol class, characterized by a cyclobutane ring substituted with a hydroxyl group at the 1-position and a methylsulfanyl-methyl group at the 3-position. The structural uniqueness of this compound makes it a subject of considerable interest in medicinal chemistry, particularly for its potential applications in drug discovery and development.
The molecular structure of 3-(Methylsulfanylmethyl)cyclobutan-1-ol contributes to its distinctive chemical properties. The cyclobutane ring imparts rigidity, influencing both its physical state and reactivity, while the presence of both hydroxyl and methylsulfanyl groups enhances its versatility in forming hydrogen bonds and participating in various organic transformations. These features make it a valuable intermediate in synthesizing more complex molecules, including potential pharmacophores for therapeutic agents.
In recent years, there has been growing attention on cycloaliphatic alcohols due to their utility in designing novel bioactive compounds. The hydroxyl group in 3-(Methylsulfanylmethyl)cyclobutan-1-ol serves as a nucleophilic site, enabling reactions such as esterification, etherification, and oxidation, which are pivotal in drug synthesis. Additionally, the methylsulfanyl-methyl moiety can participate in sulfonamide formation or serve as a scaffold for further functionalization, making this compound a versatile building block.
One of the most compelling aspects of 3-(Methylsulfanylmethyl)cyclobutan-1-ol is its potential application in developing small-molecule inhibitors targeting specific biological pathways. For instance, modifications of this scaffold have been explored in the synthesis of compounds with anti-inflammatory and anticancer properties. The cyclobutane core is known to enhance binding affinity to biological targets due to its rigid structure, which can mimic natural substrates or enzyme active sites. This characteristic has been leveraged in designing molecules that interact with proteins involved in disease mechanisms.
Recent advancements in computational chemistry have further highlighted the significance of 3-(Methylsulfanylmethyl)cyclobutan-1-ol. Molecular modeling studies indicate that derivatives of this compound can effectively interact with enzymes and receptors, suggesting their suitability for drug development. For example, virtual screening experiments have identified analogs of this molecule that exhibit inhibitory activity against kinases and proteases implicated in cancer progression. Such findings underscore the importance of this scaffold in medicinal chemistry.
The synthesis of 3-(Methylsulfanylmethyl)cyclobutan-1-ol itself presents an interesting challenge due to the need for precise functionalization of the cyclobutane ring. Traditional synthetic routes involve multi-step processes that require careful control of reaction conditions to avoid unwanted side products. However, recent methodologies have improved efficiency by employing catalytic systems that facilitate selective transformations. These advances have made it more feasible to produce this compound on a larger scale, which is essential for both research and industrial applications.
In addition to its pharmaceutical applications, 3-(Methylsulfanylmethyl)cyclobutan-1-ol has shown promise in material science. Its unique structural features make it a candidate for developing novel polymers or coatings with enhanced mechanical properties. The presence of both polar (hydroxyl) and non-polar (methylsulfanyl) groups allows for interactions with a wide range of materials, potentially leading to innovative composite materials with tailored characteristics.
The chemical reactivity of 3-(Methylsulfanylmethyl)cyclobutan-1-ol also makes it an attractive candidate for studying mechanistic pathways in organic chemistry. Researchers have utilized this compound to explore novel catalytic systems and reaction protocols that could revolutionize synthetic methodologies. By understanding how this molecule participates in various chemical transformations, scientists can develop more efficient strategies for constructing complex organic molecules.
From an industrial perspective, the demand for high-quality intermediates like 3-(Methylsulfanylmethyl)cyclobutan-1-ol is expected to grow as pharmaceutical companies continue to expand their pipelines of novel drugs. The ability to produce this compound reliably and cost-effectively would significantly benefit drug discovery programs worldwide. Consequently, there is ongoing investment in optimizing synthetic routes and scaling up production facilities capable of handling such specialized molecules.
The environmental impact of synthesizing and using 3-(Methylsulfanylmethy lcyclobutan -1 -ol) is another important consideration. Efforts are being made to develop greener synthetic methods that minimize waste and reduce energy consumption. These initiatives align with broader trends in sustainable chemistry aimed at reducing the ecological footprint of chemical manufacturing processes without compromising on product quality or yield.
In conclusion,3 -(M ethyl sulfanyl methyl )cyc lobu tan -1 -ol (CAS No .2355086 -03 -0) represents a fascinating compound with diverse applications across pharmaceuticals , material science ,and organic chemistry . Its unique structural features , coupled with recent advances i n synthetic methodologies an d computational modeling , position it as a valuable asset i n modern chemical research . As scientific understanding progresses ,the potential uses f or thi s molecule are likely t o expand even further , driving innovation i n multiple sectors .
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